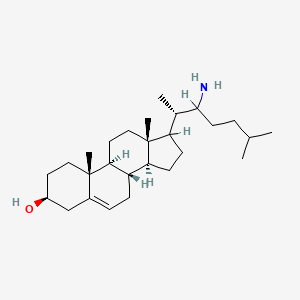

22-Aminocholesterol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

22-Aminocholesterol, also known as this compound, is a useful research compound. Its molecular formula is C27H47NO and its molecular weight is 401.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

1. Inhibition of Steroidogenesis

22-Aminocholesterol has been shown to inhibit steroid production in Leydig tumor cells. A study demonstrated that this compound exhibits a dose-dependent inhibition of steroidogenesis, indicating its potential as a therapeutic agent in conditions characterized by excessive steroid production, such as certain tumors and hormonal disorders .

2. Anticancer Properties

Research indicates that this compound may play a role in modulating Hedgehog signaling pathways, which are implicated in various cancers, including basal cell carcinoma and acute myeloid leukemia. The compound's ability to act as an inhibitor in these pathways suggests its potential use in developing anticancer therapies .

3. Lipid Metabolism Regulation

Recent studies have identified this compound as a regulator of lipid metabolism. It has been linked to the modulation of genes involved in cholesterol synthesis and lipid homeostasis, making it a candidate for managing metabolic disorders such as hyperlipidemia and non-alcoholic fatty liver disease (NAFLD) .

Biochemical Applications

1. Enzyme Substrate in Biosynthesis

This compound serves as a substrate for specific cytochrome P450 enzymes involved in the hydroxylation processes within cholesterol metabolism. This enzymatic activity is crucial for understanding the biosynthetic pathways of steroidal compounds, which can lead to the development of novel pharmaceuticals .

2. Synthetic Biology

The compound is being explored in synthetic biology for its potential to be utilized in engineered microorganisms for the production of steroidal alkaloids. This application could enhance the sustainable production of valuable natural products through microbial biosynthesis .

Material Science Applications

1. Drug Delivery Systems

Due to its structural similarity to cholesterol, this compound is being investigated for use in drug delivery systems. Its ability to integrate into lipid membranes can enhance the cellular uptake of therapeutic agents, making it a promising candidate for developing advanced drug delivery vehicles .

Case Studies

Q & A

Basic Research Questions

Q. What established synthetic routes are used to produce 22-Aminocholesterol, and what analytical techniques validate its chemical purity?

- Methodological Answer : The synthesis of this compound typically involves modifying cholesterol precursors through amination at the C22 position. Key steps include protecting hydroxyl groups, introducing the amine moiety via nucleophilic substitution or reductive amination, and deprotection. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and absence of byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly to verify stereochemistry at the C22 position .

Q. How does this compound influence liver enzyme activity related to cholesterol metabolism?

- Methodological Answer : In vivo studies in rats demonstrate that this compound inhibits hepatic enzymes involved in lipogenesis (e.g., acetyl-CoA carboxylase) and cholesterol hydroxylation (e.g., CYP7A1). Researchers should measure enzyme activity via spectrophotometric assays (e.g., NADPH consumption for CYP7A1) and validate using Western blotting or qPCR for protein/gene expression. Control experiments must account for dietary cholesterol intake and baseline enzyme levels .

Advanced Research Questions

Q. How should researchers design experiments to assess the inhibitory effects of this compound on cholesterol hydroxylation enzymes?

- Methodological Answer : A robust design includes:

- In vitro models : Microsomal fractions from liver tissue to isolate CYP7A1 activity, with this compound at varying concentrations (0.1–100 µM).

- In vivo models : Rodent cohorts fed high-cholesterol diets, treated with this compound intraperitoneally. Monitor bile acid synthesis (via fecal excretion) and serum 7α-hydroxycholesterol levels via LC-MS.

- Controls : Use wild-type and CYP7A1-knockout models to isolate target effects. Include positive controls (e.g., fibrates) and negative controls (vehicle-only) .

Q. How can contradictory findings between studies reporting no serum cholesterol changes versus lipid-lowering effects be resolved?

- Methodological Answer : Contradictions may arise from differences in species, dosage, or experimental duration. Researchers should:

- Perform meta-analyses comparing study parameters (e.g., rodent strain, treatment duration).

- Conduct dose-response studies to identify threshold effects.

- Evaluate tissue-specific cholesterol flux (e.g., hepatic vs. plasma pools) using isotopic tracing (e.g., ¹³C-cholesterol). Cross-validate findings with genetic models (e.g., LDL receptor knockouts) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀ values for enzyme inhibition. For in vivo data, apply mixed-effects models to account for individual variability. Report confidence intervals (95%) and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Ensure numerical precision aligns with instrument sensitivity (e.g., ±0.1 nM for LC-MS data) .

Q. How can researchers ensure reproducibility in this compound experiments?

- Methodological Answer : Document all protocols in line with the ARRIVE guidelines :

- Synthesis : Provide detailed reaction conditions (temperature, solvent ratios, catalyst loading).

- Biological assays : Specify animal husbandry conditions, fasting periods, and euthanasia methods.

- Data reporting : Include raw datasets (e.g., NMR spectra, enzyme kinetics) in supplementary materials. Use standardized units (e.g., μM for concentrations, IU/mg for enzyme activity) .

Methodological & Data Analysis Questions

Q. What in silico tools are suitable for predicting this compound’s interactions with lipid-metabolizing enzymes?

- Methodological Answer : Molecular docking software (e.g., AutoDock Vina) can model binding affinities between this compound and enzymes like CYP7A1. Validate predictions with mutagenesis studies targeting predicted binding residues (e.g., Phe256 in CYP7A1). Pair with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-enzyme complexes .

Q. How should researchers integrate this compound findings into broader cholesterol-lowering therapeutic strategies?

- Methodological Answer : Compare this compound’s efficacy and mechanism with existing agents (e.g., statins, PCSK9 inhibitors) using combinatorial in vitro screens. Prioritize studies on off-target effects (e.g., mitochondrial toxicity via Seahorse assays) and pharmacokinetics (e.g., bioavailability in enterocyte models). Contextualize results within pathways outlined in cholesterol synthesis reviews .

Q. Tables for Key Data

Table 1. Comparative Effects of this compound in Published Studies

| Study Model | Dosage (mg/kg) | Serum Cholesterol Change | CYP7A1 Inhibition (%) | Reference ID |

|---|---|---|---|---|

| Rat (Wistar) | 10 | No change | 45 ± 3.2 | |

| Mouse (LDLR⁻/⁻) | 20 | -18% ± 2.1 | 62 ± 4.5 |

Table 2. Recommended Analytical Techniques for this compound Characterization

| Parameter | Technique | Critical Validation Criteria |

|---|---|---|

| Purity | HPLC-MS | >98% peak area, no co-eluting peaks |

| Stereochemistry | ¹³C NMR | C22 chemical shift (δ 52–55 ppm) |

| Enzyme Inhibition | Spectrophotometric Assay | IC₅₀ ≤ 10 µM, R² ≥ 0.95 for dose curve |

特性

CAS番号 |

50921-65-8 |

|---|---|

分子式 |

C27H47NO |

分子量 |

401.7 g/mol |

IUPAC名 |

(3S,8S,9S,10R,13S,14S)-17-[(2S)-3-amino-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H47NO/c1-17(2)6-11-25(28)18(3)22-9-10-23-21-8-7-19-16-20(29)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,29H,6,8-16,28H2,1-5H3/t18-,20-,21-,22?,23-,24-,25?,26-,27+/m0/s1 |

InChIキー |

AGRHLODVOQJVIA-FCHFFHBUSA-N |

SMILES |

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)N |

異性体SMILES |

C[C@@H](C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(CCC(C)C)N |

正規SMILES |

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)N |

同義語 |

22-aminocholesterol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。